Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate is utilized in the synthesis of various novel compounds. For example, isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives were synthesized using nitrile oxide 1,3-dipolar cycloaddition to cis- or trans-ethyl-2-aminocyclopent-3-enecarboxylates. These compounds were prepared in enantiomerically pure form through enzymatic resolution of the racemic bicyclic β-lactam (Nonn et al., 2011).
Role in Oligomerization and Polymer Chemistry
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, was oligomerized using horseradish peroxidase as a catalyst. The oligomerization occurred in the presence of cyclodextrine at room temperature in a phosphate buffer (Pang et al., 2003).
Stereochemical Applications
The compound has been used to investigate stereochemical processes. Ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate and -cyclohexanecarboxylate, for instance, were converted to bicyclic dioxanone derivatives, showcasing the selective generation of three contiguous stereogenic centers on a cyclohexane ring. This study outlined possible uses of the reactions for this compound synthesis (Herradón & Seebach, 1989).
Biochemical Studies and DNA/RNA Hybridization
The compound has been used in biochemical research, particularly in studies involving DNA and RNA. For instance, ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate was synthesized and used for DNA/RNA hybridization studies. The study provided insights into the molecular structures and interactions in biological systems (Govindaraju et al., 2003).
Chemical Reactivity and Synthesis of Alkaloid Analogues
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, a variant of this compound, was synthesized for creating novel analogues of natural alkaloids like peramine. This highlighted the compound's role in the synthesis of bioactive molecules (Voievudskyi et al., 2016).
Mechanism of Action
Target of Action
The primary targets of Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate are currently unknown
Mode of Action
It’s known that the compound interacts with its targets in a way that leads to changes in cellular processes .
Biochemical Pathways
The compound may influence various pathways depending on its specific molecular targets. The downstream effects of these interactions can lead to changes in cellular functions and responses .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences can provide valuable insights into the optimal conditions for the compound’s action .
Properties
IUPAC Name |
ethyl (1S,2S)-2-aminocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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